n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Overview
Description
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their significant pharmacological and biological activities, including anticancer, antimalarial, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound features a thieno[2,3-b]pyridine core with a methylamine group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through various methods, such as the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents.
Introduction of the Methylamine Group: The methylamine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thieno[2,3-b]pyridine core is replaced by a methylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Various substituted thieno[2,3-b]pyridines depending on the nucleophile used.
Scientific Research Applications
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridine Derivatives: Compounds with a pyridine core but different substituents.
Uniqueness: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thieno[2,3-b]pyridine and pyridine derivatives .
Biological Activity
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential antiviral properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core with a methyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and interaction with biological targets.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in these cells, leading to a decrease in cancer stem cell populations.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Treatment Duration (h) | Mechanism of Action |
---|---|---|---|
MDA-MB-231 | 0.05 | 24 | Induces apoptosis |
2.5 | 48 | Increased cytotoxicity | |
25 | 72 | Maximal cytotoxicity | |
MCF-7 | Varies | Varies | Alters metabolic pathways |
The compound was particularly effective at a concentration of 25 µM over 72 hours, achieving maximal cytotoxicity in MDA-MB-231 cells. Metabolic profiling revealed shifts in glycolysis pathways, indicating that the compound may alter energy metabolism in cancer cells .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its structural analogs have shown activity against various pathogens, suggesting a broader application in treating infections. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation. Studies suggest that it may inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation-related symptoms .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Molecular Targets:
- Kinases : Potential inhibition of kinase activity involved in cell proliferation.
- Receptors : Interaction with various receptors implicated in cancer and inflammatory responses.
- Metabolic Enzymes : Modulation of enzymes involved in glycolysis and other metabolic pathways.
Pathways Involved:
The compound influences several signaling pathways that regulate:
- Cell cycle progression
- Apoptosis
- Inflammatory responses
Case Studies
A notable study focused on the effects of this compound on cancer stem cells (CSCs). The treatment led to a significant reduction in CSC populations in breast cancer cell lines, suggesting that this compound could be pivotal in targeting resistant cancer cells .
Another investigation highlighted its potential as an HCV inhibitor when combined with oxadiazole derivatives, demonstrating low nanomolar activity against HCV genotype 1b replicon without significant cytotoxicity .
Properties
IUPAC Name |
N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQWFNNJCRAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428712 | |
Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-42-4 | |
Record name | N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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